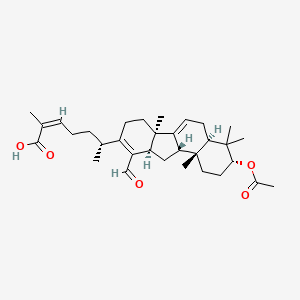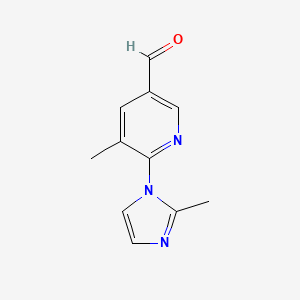
5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and imidazole moieties in its structure allows for unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the imidazole ring to the pyridine ring: This step often involves nucleophilic substitution reactions where the imidazole moiety is introduced to the pyridine ring.
Introduction of the aldehyde group: This can be done through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: 5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carboxylic acid.
Reduction: 5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Chemical Reactivity: The aldehyde group can form covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a pyridine ring.
6-(2-Methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde: Lacks the methyl group on the pyridine ring.
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Contains a nitro group and an acetic acid moiety instead of a pyridine ring.
Uniqueness
5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is unique due to the combination of its pyridine and imidazole rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
5-methyl-6-(2-methylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-8-5-10(7-15)6-13-11(8)14-4-3-12-9(14)2/h3-7H,1-2H3 |
Clé InChI |
RYCVPMGCWVSOBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2C=CN=C2C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


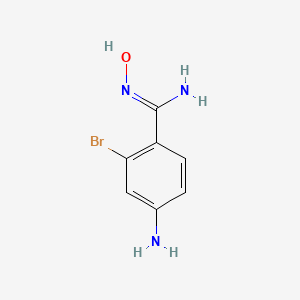
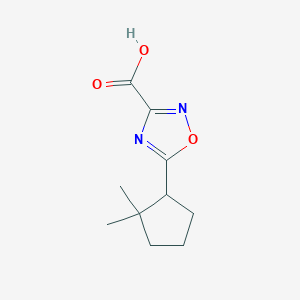
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)
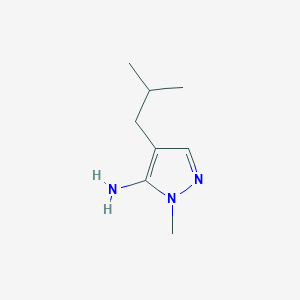
![Cis-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13070510.png)
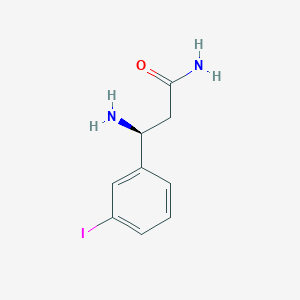

![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)

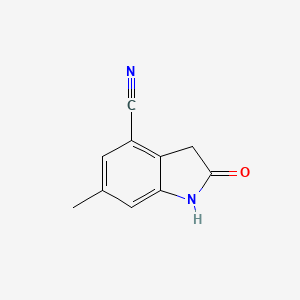
![3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13070550.png)
